molecular formula C18H27N5O4 B2406764 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 878420-90-7

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2406764
CAS No.: 878420-90-7
M. Wt: 377.445
InChI Key: OPCVWIUIDYAJLD-UHFFFAOYSA-N
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Description

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a chemically modified xanthine derivative offered for research purposes. This compound features a purine-2,6-dione core structure substituted at the 7-position with a 3,3-dimethyl-2-oxobutyl group and at the 8-position with a morpholin-4-ylmethyl moiety . The molecular formula is C19H29N5O3, with an average molecular mass of 375.473 g/mol . This compound is structurally related to various xanthine derivatives investigated for their potential pharmacological properties. Specifically, 8-substituted xanthines have demonstrated significant research interest as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) . The morpholinylmethyl substitution pattern present in this compound is a key structural feature found in purine derivatives with potential bioactivity, similar to compounds described in scientific literature and patents . Research applications for this compound may include investigation as a reference standard in analytical chemistry, as a synthetic intermediate in medicinal chemistry programs, and for biochemical screening against various enzyme targets. The presence of both morpholine and dimethyloxobutyl substituents makes it particularly interesting for structure-activity relationship studies. Related purine-2,6-dione derivatives have been studied for their potential interactions with lysosomal phospholipase A2 (PLA2G15), an enzyme whose inhibition is linked to drug-induced phospholipidosis, providing a potential pathway for investigating drug toxicity mechanisms . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use, including in foods, drugs, cosmetics, or household products. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-18(2,3)12(24)10-23-13(11-22-6-8-27-9-7-22)19-15-14(23)16(25)21(5)17(26)20(15)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCVWIUIDYAJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also referred to by its chemical structure and CAS number 477855-42-8, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H20N4O3C_{14}H_{20}N_{4}O_{3} with a molecular weight of approximately 296.34 g/mol. It contains a purine core structure modified with a morpholine group and a dimethyl oxobutyl side chain. This unique structure is believed to contribute to its biological activity.

Structural Formula

Molecular Structure C14H20N4O3\text{Molecular Structure }\quad \text{C}_{14}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Inhibition of Enzymatic Activity

Research indicates that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that it could inhibit certain kinases that play crucial roles in tumor growth and proliferation. This inhibition can lead to reduced cell viability in cancer cell lines.

Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various human cancer cell lines. The IC50 values observed in these studies suggest potent activity:

Cell LineIC50 (µM)
MCF-7 (Breast)0.45
A549 (Lung)0.37
HT-29 (Colon)0.70

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The results indicated a significant increase in apoptotic cells compared to control groups, highlighting its potential use in breast cancer therapy.

Case Study 2: In Vivo Efficacy

In vivo experiments using xenograft models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates among treated subjects compared to untreated controls. The compound's pharmacokinetic profile showed favorable absorption and distribution characteristics.

Toxicology and Safety Profile

The safety profile of the compound has been assessed through various toxicity studies. Preliminary results indicate low toxicity levels with an LD50 greater than 25 mg/kg in animal models, suggesting a favorable safety margin for further development.

Comparison with Similar Compounds

Key Observations :

  • The morpholin-4-ylmethyl group at the 8-position contrasts with sulfur-containing (e.g., ethylsulfanyl in ) or piperazine-based (e.g., in ) substituents, which may alter solubility and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • The target compound’s logP (predicted) is ~3.2, comparable to analogs like 7-(2,4-dichlorobenzyl)-8-(4-methylpiperazin-1-yl) (logP ~3.2) . However, the morpholine group in the target may improve aqueous solubility relative to sulfur-containing analogs (e.g., ).
  • Molecular weight : At 452.56 Da, the target exceeds Lipinski’s rule of five threshold (500 Da), unlike smaller analogs like the 2-methoxyethyl derivative (337.38 Da) .

Hydrogen-Bonding Capacity

  • The target has 4 hydrogen-bond acceptors (morpholine oxygen, two dione oxygens, and a ketone oxygen) and 1 hydrogen-bond donor (dione NH), similar to other purine-2,6-diones .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound, given its complex substituents?

Methodological Answer:
The synthesis of this compound requires multi-step organic reactions, with emphasis on regioselectivity and steric hindrance due to the morpholinylmethyl and dimethyloxobutyl groups. Key steps include:

  • Nucleophilic substitution for introducing the morpholine moiety (reaction conditions: DMF, 60°C, 12–24 hours) .
  • Alkylation of the purine core using 3,3-dimethyl-2-oxobutyl bromide (solvent: THF, base: NaH, 0°C to room temperature) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate isomers .
    Experimental Design Tip: Monitor reaction progress using TLC and LC-MS to avoid over-alkylation or byproduct formation.

Advanced: How can structural contradictions in crystallographic data for analogous purine derivatives guide conformational analysis of this compound?

Data Contradiction Analysis:
Conflicting crystallographic reports for similar compounds (e.g., vs. ) suggest:

  • Substituent-dependent ring puckering in the morpholine group (chair vs. boat conformations) .
  • Hydrogen-bonding variations in the purine core due to steric effects from bulky substituents.
    Methodological Resolution:
  • Use Mercury CSD (Cambridge Structural Database) to compare packing patterns and void spaces .
  • Perform DFT calculations (B3LYP/6-311++G**) to model energetically favorable conformers .

Basic: Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • FTIR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and morpholine C-N-C vibrations (~1100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Distinct peaks for methyl groups (δ 1.2–1.5 ppm) and morpholine protons (δ 3.5–3.7 ppm) .
    • ¹³C NMR : Confirm the oxobutyl ketone (δ ~200 ppm) and purine carbonyls (δ ~150 ppm) .
  • HRMS : Validate molecular weight (calculated for C₁₉H₂₆N₆O₄: 402.200 g/mol) with <2 ppm error .

Advanced: How do structural modifications (e.g., morpholinylmethyl vs. piperidinyl) impact binding affinity to nucleotide-related enzymes?

Comparative Analysis:
Studies on analogs (e.g., vs. ) reveal:

  • Morpholinylmethyl enhances solubility and hydrogen-bonding capacity compared to piperidinyl .
  • Substituent Position : 8-position modifications (vs. 7-position) show higher affinity for adenosine deaminase-like targets (IC₅₀ reduction by ~40%) .
    Experimental Validation:
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics with recombinant enzymes.
  • Perform molecular docking (AutoDock Vina) to map interactions with enzyme active sites .

Basic: What are the primary challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:
The compound lacks chiral centers, but regioisomerism arises during alkylation of the purine N7/N9 positions. Mitigation strategies include:

  • Low-temperature reactions (–20°C) to slow kinetic pathways favoring undesired isomers .
  • Chiral HPLC (Chiracel OD-H column) to resolve regioisomers .

Advanced: How can contradictory bioactivity data (e.g., enzyme activation vs. inhibition) be reconciled for this compound?

Data Contradiction Analysis:
Discrepancies in studies (e.g., vs. ) may arise from:

  • Assay conditions : pH-dependent enzyme conformers (e.g., adenosine kinase vs. phosphodiesterase) .
  • Metabolite interference : In vivo degradation products (e.g., demethylated analogs) acting as off-target modulators .
    Resolution Workflow:
  • Conduct metabolite profiling (LC-QTOF-MS) in biological matrices.
  • Use knockout cell lines to isolate target-specific effects .

Basic: What computational tools are recommended for predicting the solubility and logP of this compound?

Methodological Answer:

  • Schrödinger’s QikProp : Predicts logP (~1.8) and solubility (~0.05 mg/mL in water) based on substituent polarity .
  • ADMETlab 2.0 : Validates results against experimental datasets for morpholine-containing purines .

Advanced: What strategies can resolve crystallographic disorder in the morpholinylmethyl group during X-ray analysis?

Methodological Answer:

  • Low-temperature data collection (100 K) to reduce thermal motion .
  • Twinning refinement (via SHELXL) for overlapping electron density models .
  • ORTEP-3 visualization to identify probable conformers and occupancy ratios .

Basic: How does the dimethyloxobutyl group influence the compound’s metabolic stability?

Methodological Answer:

  • In vitro microsomal assays (human liver microsomes) show the oxobutyl group slows CYP3A4-mediated oxidation (t₁/₂ increased by ~30% vs. non-ketone analogs) .
  • Stability testing : Monitor degradation via UPLC-UV at 254 nm under accelerated conditions (40°C, 75% RH) .

Advanced: What mechanistic insights explain the compound’s dual role in modulating Wnt and mTOR pathways?

Hypothesis-Driven Analysis:

  • Purine core similarity to ATP allows competitive binding at kinase active sites .
  • Morpholinylmethyl group may stabilize protein-ligand π-π stacking (e.g., with mTOR’s FKBP12-rapamycin binding domain) .
    Validation Workflow:
  • CRISPR-Cas9 silencing of Wnt/β-catenin genes in cell models.
  • Phosphoproteomics (TiO₂ enrichment + LC-MS/MS) to map pathway crosstalk .

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